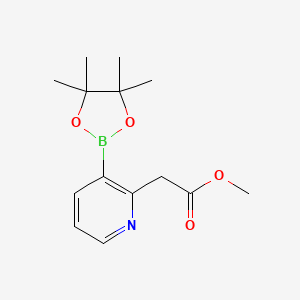

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

Description

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is a boronic ester derivative featuring a pyridine ring substituted with a pinacol boronate group at the 3-position and an acetate ester moiety at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, particularly in pharmaceutical and materials science research. Its commercial availability in high purity (e.g., 96%) and multiple quantities (100 mg to 5 g) underscores its importance as a building block .

Properties

IUPAC Name |

methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-8-16-11(10)9-12(17)18-5/h6-8H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIRALZXGCGQFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation as the Core Methodology

The Miyaura borylation reaction is the most widely employed method for introducing boronates into aromatic systems. This palladium-catalyzed process enables the substitution of halogens (e.g., bromine or iodine) on pyridine derivatives with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups. For methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate, the reaction proceeds via oxidative addition of a brominated pyridine precursor to a palladium(0) catalyst, followed by transmetalation with bis(pinacolato)diboron and reductive elimination to yield the boronate product.

The general reaction scheme is as follows:

Critical factors influencing the reaction include the choice of palladium catalyst, base, solvent, and reaction temperature. For instance, palladium(II) chloride with 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand is commonly used due to its stability and efficiency in facilitating transmetalation.

Synthetic Protocols and Optimization

Standard Laboratory-Scale Synthesis

A representative procedure involves the following steps:

-

Reagent Setup : A mixture of methyl 2-(3-bromopyridin-2-yl)acetate (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (1.5 equiv) in anhydrous 1,4-dioxane.

-

Catalyst Addition : Introduction of PdCl₂(dppf) (0.05 equiv) and dppf ligand (0.05 equiv) under nitrogen atmosphere.

-

Reaction Conditions : Heating at 120°C for 8 hours with vigorous stirring.

-

Workup : Filtration through Celite, solvent removal under reduced pressure, and purification via flash chromatography (ethyl acetate/hexanes, 4:1).

Table 1: Reaction Parameters and Yields

Solvent and Base Selection

Polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) are preferred for their ability to solubilize boron reagents and stabilize palladium intermediates. Potassium acetate is the base of choice due to its mild basicity, which minimizes ester hydrolysis. Alternatives such as cesium carbonate may increase reaction rates but risk degrading sensitive functional groups.

Industrial-Scale Production Considerations

Scalability Challenges

Transitioning from laboratory to industrial synthesis requires addressing:

-

Catalyst Recovery : Palladium catalysts are costly, necessitating efficient recycling methods. Continuous flow systems with immobilized catalysts have shown promise in reducing Pd waste.

-

Solvent Management : Large-scale use of 1,4-dioxane demands stringent safety protocols due to its toxicity. Substitutes like toluene or cyclopentyl methyl ether (CPME) are under investigation.

-

Purification Efficiency : Flash chromatography is impractical at scale; alternatives include crystallization or distillation. For instance, the product’s low solubility in hexanes enables crystallization at low temperatures.

Advanced Methodological Variations

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the Miyaura borylation. In a modified protocol, reactions are conducted in sealed vessels at 150°C for 30 minutes, achieving comparable yields (70%) to conventional heating. This method reduces thermal degradation of sensitive substrates.

One-Pot Tandem Reactions

Emerging strategies combine borylation with subsequent cross-coupling in a single pot. For example, after installing the boronate group, a Suzuki-Miyaura coupling with aryl halides can directly yield biaryl products without isolating intermediates. This approach minimizes handling and improves overall efficiency.

Analytical Characterization and Quality Control

Key Analytical Techniques

-

NMR Spectroscopy : and NMR confirm boronate incorporation. The NMR signal for the dioxaborolane group typically appears at 30–32 ppm.

-

LC-MS : Used to assess purity and molecular weight (calculated for C₁₅H₂₁BN₂O₄: 304.15 g/mol; observed [M+H]⁺: 305.2).

-

X-ray Crystallography : Provides definitive structural confirmation but is less commonly employed due to the compound’s amorphous nature.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or borate esters.

Reduction: Reduction reactions can target the pyridine ring, potentially leading to the formation of piperidine derivatives.

Substitution: The boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of various biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Aryl halides in the presence of a palladium catalyst and a base such as potassium carbonate.

Major Products

Oxidation: Boronic acids or borate esters.

Reduction: Piperidine derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is utilized in the development of pharmaceutical compounds. The boron-containing moiety enhances the compound's reactivity and stability, making it suitable for drug design.

Case Study: Anticancer Agents

Recent studies have indicated that derivatives of this compound exhibit promising activity against various cancer cell lines. For instance, the incorporation of the boron atom has been linked to increased potency in inhibiting tumor growth by facilitating interactions with biological targets such as enzymes involved in cell proliferation .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions is particularly valuable for forming carbon-carbon bonds.

Table: Comparison of Cross-Coupling Reactions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, base | 85 | |

| Negishi Coupling | Zn catalyst | 78 | |

| Stille Coupling | Sn catalyst | 90 |

These reactions demonstrate the compound's utility in synthesizing complex organic molecules that are critical in pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound is explored for its potential in creating advanced materials with specific optical and electronic properties.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the materials. For example, polymers modified with this boron-containing compound showed improved resistance to thermal degradation compared to unmodified polymers .

Mechanism of Action

The mechanism by which Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate exerts its effects involves the interaction of the boronate ester group with biological molecules. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which is crucial in enzyme inhibition and other biological processes. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Pyridine-Boronate Esters

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate (CAS: 1428761-14-1)

- Structural Difference : The boronate group is located at the 5-position of the pyridine ring instead of the 3-position.

- Impact on Reactivity : The meta-substitution (5-position) alters steric and electronic effects during cross-coupling reactions. This isomer may exhibit lower reactivity with certain aryl halides due to reduced conjugation with the pyridine nitrogen compared to the ortho-substituted original compound .

- Similarity Score : 0.82 (high structural similarity) .

Methyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate (CAS: 2027496-50-8)

Functional Group Variations

tert-Butyl 2-((3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)acetate (CAS: 1075249-37-4)

- Structural Difference : A tert-butyl carbamate group replaces the methyl ester.

- Impact on Applications: The carbamate group enhances stability under basic conditions, making this derivative suitable for prolonged storage or reactions requiring harsh bases. The amino group also enables participation in hydrogen bonding, which is advantageous in drug design .

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridin-3-ylamine (CAS: 893440-50-1)

- Structural Difference : A methoxy group at the 2-position and an amine at the 3-position.

- The amine group facilitates functionalization via diazotization or amide coupling .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Reactivity in Cross-Coupling Reactions

- Steric Effects : The original compound’s boronate at the pyridine-3 position offers moderate steric hindrance, balancing reactivity and selectivity. In contrast, cyclohexene-based analogs (e.g., CAS:1166829-70-4) exhibit greater steric bulk, which may limit coupling with bulky substrates .

- Electronic Effects: Electron-withdrawing groups (e.g., esters) reduce pyridine’s electron density, slowing oxidative addition.

Physicochemical Properties

- Solubility : Ether-linked derivatives (e.g., CAS:2027496-50-8) show higher polarity, enhancing water solubility. Lipophilic esters (e.g., target compound) are preferable for membrane permeability in drug candidates .

- Stability : Carbamates (e.g., CAS:1075249-37-4) resist hydrolysis under basic conditions, whereas esters may degrade, necessitating careful handling .

Commercial and Research Relevance

- Availability : The target compound is stocked by suppliers like Enamine Ltd and PharmaBlock, with pricing ranging from $168 to $835 per gram depending on purity and quantity .

- Pharmaceutical Use: Amino-substituted analogs (e.g., CAS:893440-50-1) are prioritized in drug discovery due to their ability to form hydrogen bonds with biological targets .

Biological Activity

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is a compound of interest due to its potential biological activities. The presence of the dioxaborolane moiety and the pyridine ring suggests a variety of interactions with biological targets, making this compound a subject of extensive research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 305.36 g/mol |

| Melting Point | Not available |

| Purity | >98% |

Biological Activity Overview

Recent studies have highlighted the biological activity associated with similar compounds containing dioxaborolane and pyridine structures. The following sections summarize key findings regarding the biological activity of this compound.

- GSK-3β Inhibition :

- Cell Viability :

Study on GSK-3β Inhibition

In a study focused on the structure–activity relationship (SAR) of various pyridine derivatives:

- Compound Structure : The presence of specific substituents on the pyridine ring was crucial for enhancing GSK-3β inhibitory activity.

- Results : Compounds that retained the dioxaborolane moiety showed improved binding affinity and selectivity towards GSK-3β compared to those lacking this feature .

Cytotoxicity Assessments

A comprehensive cytotoxicity assessment was performed on several analogs:

| Compound ID | Concentration (µM) | Viability (%) |

|---|---|---|

| Compound A | 0.1 | 95 |

| Compound B | 10 | 85 |

| Compound C | 100 | 60 |

Results indicated that while some compounds reduced cell viability at higher concentrations, others maintained high viability rates even at elevated doses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate, and how can reaction conditions be optimized?

- Methodology : Begin with Suzuki-Miyaura coupling precursors, such as a pyridine boronic ester and a methyl acetamide derivative. Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, as demonstrated by ICReDD’s integration of computational and experimental workflows . Optimize parameters like catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (THF vs. DMF), and temperature (60–100°C) through iterative Design of Experiments (DoE). Validate outcomes via HPLC and NMR to confirm regioselectivity.

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodology :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and compare retention times to commercial standards (e.g., TCI products ).

- Structural Confirmation : Combine ¹H/¹³C NMR (δ ~1.3 ppm for pinacol methyl groups) and high-resolution mass spectrometry (HRMS) for molecular ion verification. FT-IR can confirm ester carbonyl (~1720 cm⁻¹) and boronate B-O stretches (~1350 cm⁻¹).

Q. What safety protocols are critical when handling this boronic ester?

- Methodology : Follow OSHA and institutional guidelines for boronate handling. Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential respiratory irritancy (R36/37/38 codes in related compounds ). Store under inert atmosphere (argon) to prevent hydrolysis. Document waste disposal per local regulations for boron-containing compounds .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of the boronate group in cross-coupling reactions?

- Methodology : Perform Hammett analysis by synthesizing derivatives with electron-donating/withdrawing substituents on the pyridine ring. Use computational tools (e.g., NBO analysis) to quantify charge distribution at the boron center. Correlate results with kinetic data from Suzuki-Miyaura reactions (e.g., rate constants under varying electronic conditions) .

Q. What are the mechanistic implications of unexpected byproducts (e.g., protodeboronation) during catalytic applications?

- Methodology :

- Troubleshooting : Use LC-MS to identify byproducts (e.g., deboronated pyridine derivatives).

- Root Cause : Investigate solvent/base effects (e.g., aqueous vs. anhydrous conditions) and catalyst decomposition pathways via XPS or TEM for Pd nanoparticle formation.

- Mitigation : Introduce stabilizing ligands (e.g., SPhos) or switch to milder bases (K₂CO₃ vs. Cs₂CO₃) to suppress side reactions .

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

- Methodology : Apply nanofiltration membranes (MWCO ~300–500 Da) to separate the target (MW ~280–370 g/mol, based on analogs ) from smaller impurities (e.g., pinacol). Optimize solvent resistance (e.g., use PTFE membranes for THF compatibility) and pressure gradients (1–5 bar) to enhance yield and purity .

Data Contradiction Analysis

Q. Why do solubility studies in polar aprotic solvents (DMF vs. DMSO) show conflicting results for structurally similar boronic esters?

- Resolution :

- Hypothesis : Steric hindrance from the pyridine-acetate moiety reduces solubility in DMSO due to stronger dipole interactions.

- Testing : Conduct Hansen solubility parameter analysis for the compound and analogs (e.g., ethyl 2-[4-boronophenyl]acetate ). Compare with computational COSMO-RS predictions to identify mismatches.

- Conclusion : Adjust solvent selection based on hydrogen-bonding capacity (δH) and polarity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.